4-methoxy-N,2-dimethylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCAKDBWLUQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Chemistry Investigations of 4 Methoxy N,2 Dimethylaniline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations offer a balance of accuracy and computational cost for studying molecular systems.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For substituted anilines, DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to accurately predict geometric parameters.
In 4-methoxy-N,2-dimethylaniline, the geometry is influenced by the electronic and steric effects of the methoxy (B1213986), N-dimethyl, and 2-methyl groups attached to the aniline (B41778) core. The methoxy group at the para position and the methyl group at the ortho position can influence the planarity of the aromatic ring and the orientation of the dimethylamino group. The nitrogen atom of the N,N-dimethylamino group is expected to have a nearly trigonal planar geometry due to the delocalization of its lone pair of electrons into the phenyl ring. However, the presence of the ortho-methyl group can introduce steric hindrance, potentially causing a slight pyramidalization of the nitrogen and a twisting of the dimethylamino group out of the plane of the benzene (B151609) ring.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|
| C-N (amino) bond length | ~1.39 Å |
| C-O (methoxy) bond length | ~1.36 Å |
| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |
| C-N-C bond angle | ~118° |
Note: The values presented are illustrative and would require specific calculations for precise determination.
Analysis of Electronic Structure: Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the dimethylamino group, which act as electron-donating centers. The electron-donating nature of both the methoxy and dimethylamino groups will raise the energy of the HOMO. The LUMO is likely to be distributed over the aromatic ring, representing the electron-accepting region. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -5.5 eV |
| LUMO | ~ -0.5 eV |
Note: These are estimated values and would be refined by actual quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions.
In this compound, significant delocalization is expected from the lone pair of the nitrogen atom (nN) and the oxygen atom of the methoxy group (nO) into the antibonding π* orbitals of the benzene ring. This intramolecular charge transfer (ICT) contributes to the stability of the molecule. The NBO analysis can quantify the energy of these n → π* interactions, providing insight into the electron-donating strength of the substituents. The analysis would also reveal hyperconjugative interactions, such as those between σ bonds and empty orbitals, which further contribute to molecular stability.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of vibrational frequencies (IR and Raman) are also standard practice. A comparison between calculated and experimental spectra can aid in the assignment of spectral peaks.
For this compound, the calculated ¹H and ¹³C NMR chemical shifts would be influenced by the electron-donating effects of the methoxy and dimethylamino groups, which would generally shield the aromatic protons and carbons, leading to upfield shifts compared to unsubstituted aniline. The vibrational frequencies would show characteristic bands for C-H, C-N, C-O, and aromatic C-C stretching and bending modes.
Electrostatic Potential Mapping and Electrophilicity-based Charge Transfer Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
In this compound, the MEP map would show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, indicating these as the most likely sites for electrophilic attack. The aromatic ring, enriched with electron density from the substituents, would also exhibit negative potential. Regions of positive potential (blue) would be located around the hydrogen atoms.
Electrophilicity-based charge transfer analysis helps in understanding the ability of a molecule to accept electrons. Global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Conformational Landscape and Energy Profile Calculations
Molecules with rotatable bonds can exist in different spatial arrangements called conformers. A conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
For this compound, the key conformational flexibility arises from the rotation around the C(aryl)-N bond and the C(aryl)-O bond. The PES scan for the rotation of the dimethylamino group would likely reveal the most stable conformation, which would be a balance between the electronic stabilization from the delocalization of the nitrogen lone pair and the steric hindrance from the ortho-methyl group. The energy profile would provide information on the rotational barriers, which are important for understanding the molecule's dynamic behavior.
Molecular Dynamics Simulations for Dynamic Behavior (Potential Area of Study)
Molecular Dynamics (MD) simulations represent a powerful computational method for investigating the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed view of molecular motion, conformational changes, and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations stand as a significant potential area of study. Such simulations could offer profound insights into the molecule's flexibility and structural dynamics. Key areas of investigation would include the rotational dynamics of the methoxy (-OCH₃) and N,N-dimethyl (-N(CH₃)₂) groups, as well as the methyl (-CH₃) group at the 2-position of the aniline ring. Understanding the torsional barriers and preferred orientations of these substituents is crucial for characterizing the molecule's conformational landscape.
Furthermore, MD simulations could elucidate the behavior of this compound in various solvent environments. By simulating the molecule in aqueous or organic solvents, researchers could analyze the formation and lifetime of solvent shells, study the specific intermolecular interactions between the solute and solvent molecules, and calculate important thermodynamic properties like the free energy of solvation. This information is vital for predicting the molecule's behavior in solution-phase applications.
Theoretical Insights into Intermolecular Interactions and Crystal Packing
The solid-state properties of a molecular compound are fundamentally governed by the way its constituent molecules arrange themselves in a crystal lattice. This arrangement, known as crystal packing, is dictated by a delicate balance of various non-covalent intermolecular interactions. For this compound, a theoretical investigation into these forces would provide critical insights into its potential polymorphism, stability, and physicochemical properties like melting point and solubility.
Based on its molecular structure, several types of intermolecular interactions are expected to play a role in the crystal packing of this compound:
Weak Hydrogen Bonds: The presence of the methoxy oxygen and the amine nitrogen atoms provides potential hydrogen bond acceptor sites. The methyl and aromatic hydrogen atoms can act as weak donors, potentially leading to C-H···O and C-H···N interactions that guide the molecular assembly.
π-π Stacking: The aromatic aniline ring could engage in π-π stacking interactions with neighboring molecules, further stabilizing the crystal structure. The substitution pattern on the ring would influence the geometry (e.g., parallel-displaced or T-shaped) of these interactions.
Computational chemistry provides the tools to dissect and quantify these subtle but determinative interactions, offering a predictive understanding of the molecule's solid-state architecture.
To move from a qualitative description to a quantitative understanding of intermolecular interactions, Hirshfeld surface analysis and energy framework calculations are indispensable computational tools.
Hirshfeld Surface Analysis is a method used to partition crystal space and visualize intermolecular interactions. The Hirshfeld surface of a molecule is defined as the region where the electron distribution of the sum of spherical atoms for the molecule (the pro-molecule) is greater than that of all other molecules in the crystal. This surface can be color-mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, pinpointing key interactions like hydrogen bonds.
A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di). The percentage contribution of different types of contacts can be calculated, providing a quantitative breakdown of the interactions governing the crystal packing.
| Contact Type | Description | Potential Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms on neighboring molecules. Typically the most abundant contact type. | Dominant |
| C···H / H···C | Contacts involving aromatic or methyl hydrogens and carbon atoms. | Significant |
| O···H / H···O | Represents potential weak C-H···O hydrogen bonds involving the methoxy group. | Moderate |
| N···H / H···N | Represents potential weak C-H···N hydrogen bonds involving the dimethylamino group. | Minor to Moderate |
| C···C | Indicates potential π-π stacking interactions between aromatic rings. | Minor |
Energy Framework Calculations complement the visual and quantitative data from Hirshfeld analysis by computing the interaction energies between a central molecule and its neighbors in the crystal lattice. This method uses high-level quantum mechanical calculations (typically at the B3LYP/6-31G(d,p) level of theory) to determine the strengths of these interactions. The total interaction energy is decomposed into four components: electrostatic, dispersion, polarization, and exchange-repulsion.
The results are visualized as energy frameworks, where cylinders connect the centroids of interacting molecules. The radius of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive and powerful representation of the energetic topology of the crystal packing. This analysis reveals the dominant forces and pathways of energetic stability within the crystal. For this compound, such calculations would clarify the relative importance of dispersion forces versus any potential weak hydrogen bonding in stabilizing the solid-state structure.
| Energy Component | Abbreviation | Physical Basis |
|---|---|---|
| Electrostatic | Eele | Coulombic interactions between the static charge distributions of molecules. |
| Dispersion | Edis | Attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces). |
| Polarization | Epol | Attractive interactions arising from the distortion of a molecule's charge distribution by another. |
| Exchange-Repulsion | Erep | Short-range repulsive forces due to the Pauli exclusion principle. |
| Total Energy | Etot | The sum of the scaled energy components, representing the total interaction energy. |
Reactivity Studies and Mechanistic Investigations of 4 Methoxy N,2 Dimethylaniline
Oxidation Pathways and Mechanisms
The oxidation of substituted anilines can proceed through complex mechanisms involving radical intermediates and can be mediated by chemical or enzymatic oxidants.
While direct studies on 4-methoxy-N,2-dimethylaniline are not extensively documented, research on the closely related compound, 4-methoxy-2,6-dimethylaniline (B1300078), provides significant mechanistic insights. In studies utilizing peroxidase, an enzyme known to catalyze oxidation reactions with hydrogen peroxide, 4-methoxy-2,6-dimethylaniline undergoes a complex transformation. scispace.comnih.gov
The reaction, when carried out with peroxidase and hydrogen peroxide, results in the formation of a deep purple crystalline product. scispace.com Mechanistic suggestions posit that the reaction proceeds through the formation of an anil, which is further oxidized. The steric hindrance provided by the two methyl groups ortho to the amine functionality plays a crucial role in directing the reaction pathway. scispace.com Evidence suggests that during the oxidation process, a methyl group can be lost from the molecule. scispace.com The final product is a complex condensation product derived from multiple substrate molecules. The yield of this oxidation product can be as high as 95% when using highly purified peroxidase. scispace.com
Table 1: Peroxidase-Mediated Oxidation of 4-Methoxy-2,6-dimethylaniline
| Reactants | Catalyst | Key Observation | Proposed Feature |
|---|
Radical trapping experiments are essential tools for detecting and characterizing short-lived radical intermediates that are key to many reaction mechanisms. whiterose.ac.uk These experiments typically involve a "radical trap," a molecule that reacts with a transient radical to form a more stable, detectable species, often a persistent radical adduct that can be characterized by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. whiterose.ac.uk
In the context of this compound oxidation, radical trapping could provide definitive evidence for the formation of aminyl radical intermediates. The oxidation process, whether chemical or enzymatic, is hypothesized to involve the one-electron oxidation of the nitrogen atom to form a nitrogen-centered radical cation. This intermediate can then be deprotonated to yield a neutral aminyl radical.
A hypothetical radical trapping experiment for studying the oxidation of this compound would involve:
Initiating the oxidation of the aniline (B41778) derivative in the presence of a spin trap (e.g., Phenyl N-tert-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)).
The transient aminyl radical, if formed, would be trapped by the spin trap, forming a stable nitroxide radical adduct.
This adduct could then be detected and its structure characterized using EPR spectroscopy, confirming the presence of the initial radical intermediate.
While specific studies applying this technique to this compound are not reported in the provided sources, it remains a powerful potential method for elucidating its oxidation mechanisms. whiterose.ac.ukresearchgate.net
Aromatic Substitution Reactions
The substituents on the aromatic ring of this compound strongly influence its susceptibility to and the regioselectivity of aromatic substitution reactions.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The rate and orientation of the substitution are governed by the electronic effects of the substituents already present.
For this compound, the substituents are:
-OCH₃ (methoxy group): A strong activating group that donates electron density to the ring via resonance, directing incoming electrophiles to the ortho and para positions.
-NH(CH₃) (N-methylamino group, part of the N,2-dimethylaniline structure): An extremely strong activating group, also an ortho, para-director.
-CH₃ (methyl group): A weak activating group that directs ortho and para.
The combined effect of these groups makes the aromatic ring highly activated towards electrophiles. The directing effects are synergistic. The position para to the strong -NH(CH₃) group is occupied by the -OCH₃ group. The positions ortho to the -NH(CH₃) group are position 3 (unsubstituted) and position 1 (substituted). The positions ortho to the -OCH₃ group are position 3 and position 5 (both unsubstituted). The methyl group at position 2 further influences the regiochemistry.
Therefore, incoming electrophiles are strongly directed to the positions ortho to the amino group (position 3) and ortho to the methoxy (B1213986) group (positions 3 and 5). Position 3 is activated by both the amino and methoxy groups, making it the most likely site for substitution. Position 5 is activated by the methoxy group and is also a potential site. Steric hindrance from the 2-methyl group may influence the accessibility of position 3.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Major Predicted Product(s) |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | 3-Bromo-4-methoxy-N,2-dimethylaniline |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxy-N,2-dimethylaniline and 5-Nitro-4-methoxy-N,2-dimethylaniline |
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com This reaction is fundamentally different from SEAr and generally requires the aromatic ring to be electron-deficient. masterorganicchemistry.comlibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.org
The compound this compound is rich in electrons due to the presence of three electron-donating groups (-OCH₃, -NH(CH₃), -CH₃). Consequently, it is deactivated towards nucleophilic attack and is not expected to undergo SNAr reactions under typical conditions. The electron-donating substituents would destabilize the negatively charged intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism. masterorganicchemistry.comnih.gov
However, substitution reactions on unactivated aryl systems can sometimes be achieved under harsh conditions or via alternative mechanisms, such as those involving aryne intermediates. For instance, reactions of the related compound 4-methoxy-N,N-dimethylaniline with chlorotoluenes in the presence of a strong base like potassium tert-butoxide in DMSO have been reported to yield aminated products. researchgate.net This type of transformation may proceed through an elimination-addition (aryne) mechanism rather than a direct addition-elimination SNAr pathway.
Carbon-Nitrogen Coupling Reactions
Modern transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-nitrogen bonds. As an aniline derivative, this compound is a suitable candidate for participating in such transformations, particularly as the amine component.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. In this context, this compound can serve as the nucleophilic amine partner. The reaction would involve the oxidative addition of a palladium(0) catalyst to an aryl halide (Ar-X), followed by coordination of the aniline and the base-mediated formation of a palladium-amido complex. Reductive elimination from this complex would then yield the desired C-N coupled product and regenerate the palladium(0) catalyst.
Table 3: Hypothetical Buchwald-Hartwig Coupling Reaction
| Aryl Halide Partner | Amine Partner | Catalyst/Ligand | Base | Product |
|---|---|---|---|---|
| Bromobenzene | This compound | Pd₂(dba)₃ / Xantphos | NaOtBu | N-(4-methoxyphenyl)-N,2-dimethylaniline |
These reactions are highly versatile and tolerate a wide range of functional groups, making them a key method for the synthesis of complex triarylamines and other N-aryl compounds. nih.gov Dual catalytic systems, such as those employing iridium photoredox catalysts in conjunction with nickel catalysts, have also emerged as powerful methods for C-N bond formation, expanding the scope of possible coupling partners. acs.org
Reactivity with Various Organic and Inorganic Reagents
The reactivity of this compound is governed by the interplay of its functional groups: the electron-donating methoxy and N,N-dimethylamino groups, and the steric hindrance introduced by the ortho-methyl group. While specific reactivity data for this compound is not extensively documented, its behavior can be inferred from studies on closely related substituted anilines.
The presence of the electron-donating methoxy and amino groups activates the aromatic ring, making it susceptible to electrophilic aromatic substitution. The directing influence of these groups would likely favor substitution at the positions ortho and para to the activating groups. However, the existing substitution pattern leaves only specific positions on the ring available for further reaction.
Based on the reactivity of analogous compounds, this compound is expected to undergo several types of reactions:
Oxidation: Similar to other substituted anilines, it can likely be oxidized to form corresponding quinones or nitroso compounds. For instance, the peroxidase-mediated oxidation of a related primary amine, 4-methoxy-2:6-dimethylaniline, has been reported, suggesting that the N-methylated counterpart could undergo similar transformations.
Reactions with Electrophiles: Due to the activated aromatic ring, it is expected to react with various electrophiles. For example, general reactions of N,N-dimethylanilines include nitration to produce nitro derivatives. However, the steric hindrance from the ortho-methyl group in this compound might influence the regioselectivity and reaction rates of such substitutions.
Metal-Catalyzed Cross-Coupling Reactions: While the amino group can sometimes complicate these reactions, substituted anilines are known to participate in palladium-catalyzed cross-coupling reactions. It has been noted that ortho-substituted derivatives may exhibit reduced yields in such reactions due to steric hindrance, a factor that would be relevant for this compound.
The reactivity of the N-methyl group also presents a site for chemical modification. For instance, N-demethylation is a known metabolic pathway for N,N-dimethylanilines, often mediated by enzymes like cytochrome P450.
A summary of expected reactivity based on analogous compounds is presented in the table below.
| Reagent Type | Potential Reaction | Expected Outcome |
| Oxidizing Agents | Oxidation | Formation of quinones or nitroso compounds |
| Electrophiles (e.g., Nitrating agents) | Electrophilic Aromatic Substitution | Introduction of a nitro group onto the aromatic ring |
| Transition Metal Catalysts | Cross-Coupling Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds |
| Enzymes (e.g., Cytochrome P450) | N-demethylation | Removal of a methyl group from the amine |
Reaction Kinetics and Thermodynamic Considerations (Potential Area of Study)
Reaction Kinetics:
Kinetic studies on the reactions of substituted anilines have demonstrated that the nature and position of substituents on the aromatic ring have a profound impact on reaction rates. For instance, in the oxidation of substituted anilines by iridium (IV), it was observed that electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. Similarly, in the reaction of substituted anilines with chloramine (B81541) T, the reaction rates were found to be dependent on the substituent.
For this compound, the presence of two electron-donating groups (methoxy and N-methyl) would be expected to enhance the rate of electrophilic attack on the aromatic ring. Conversely, the ortho-methyl group is likely to introduce steric hindrance, which could decrease the reaction rate, particularly for reactions involving bulky reagents or transition states.
A potential area of study would be to quantify the kinetic effects of the ortho-methyl group compared to its para- or meta-isomers in various reactions. This could be achieved through techniques such as UV-Vis spectroscopy or NMR spectroscopy to monitor the reaction progress over time. Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model reaction pathways and calculate activation energies, providing a theoretical basis for experimental observations. A theoretical study on the N-demethylation of para-substituted N,N-dimethylanilines highlighted how substituents influence the energy barriers of the reaction, a similar approach could be applied to this compound.
Thermodynamic Considerations:
The thermodynamics of reactions involving this compound are also an unexplored area. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction could provide valuable information about the spontaneity and equilibrium position of its chemical transformations.
For example, in the study of the oxidation of substituted anilines by iridium (IV), various thermodynamic parameters were evaluated. Such studies for this compound would allow for a deeper understanding of its reactivity. Calorimetry could be used to experimentally determine the enthalpy of reaction for various processes. Computational chemistry could also be a powerful tool to calculate the thermodynamic properties of reactants, products, and transition states.
The table below outlines potential research directions for the kinetic and thermodynamic investigation of this compound.
| Area of Study | Proposed Investigation | Potential Insights |
| Reaction Kinetics | Experimental determination of rate constants for electrophilic substitution reactions. | Quantify the electronic and steric effects of the substituents on reactivity. |
| Computational modeling of reaction pathways and activation energies. | Elucidate reaction mechanisms and predict kinetic feasibility. | |
| Thermodynamics | Calorimetric measurements of reaction enthalpies. | Determine the exothermic or endothermic nature of reactions. |
| Computational calculation of thermodynamic parameters (ΔH, ΔS, ΔG). | Predict the spontaneity and equilibrium position of reactions. |
Chemical Applications in Materials Science and Organic Synthesis Non Biological
Precursor in the Synthesis of Azo Dyes and Pigments
Aromatic amines are fundamental precursors in the production of azo dyes, a major class of synthetic colorants. The synthesis involves a two-step process: diazotization of the aromatic amine followed by a coupling reaction with a suitable coupling component. unb.ca In this process, the primary aromatic amine is converted into a diazonium salt, which then acts as an electrophile in a reaction with an electron-rich species like a phenol, naphthol, or another amine to form the characteristic azo (-N=N-) linkage. unb.canih.gov
While direct synthesis examples for 4-methoxy-N,2-dimethylaniline are not extensively detailed in readily available literature, its structural analogues, such as 2-methoxyaniline, are actively used for this purpose. researchgate.netimpactfactor.org The general mechanism for azo dye synthesis from an aniline (B41778) derivative is well-established.
General Steps for Azo Dye Synthesis:
Diazotization: The aniline derivative is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govresearchgate.net
Coupling: The resulting diazonium salt solution is then added to a solution of a coupling component (e.g., phenols, anilines, or other aromatic compounds). The position of the coupling is directed by the substituents on the coupling agent. nih.gov
The presence of the methoxy (B1213986) and methyl groups on the this compound ring influences the electronic properties of the molecule, which in turn affects the color of the resulting azo dye. These substituent groups can alter the wavelength of light absorbed by the dye, allowing for the fine-tuning of its color. Secondary amines, in general, are recognized as important starting materials for the preparation of various dyes. mdpi.comsemanticscholar.org
Role as a Chemical Intermediate in Complex Molecule Synthesis
Substituted anilines like this compound are versatile intermediates in the synthesis of more complex organic molecules. Their utility stems from the reactivity of the amino group and the potential for electrophilic aromatic substitution on the benzene (B151609) ring.
For instance, related compounds such as 4-methoxy-2,6-dimethylaniline (B1300078) have been used as starting materials in multi-step syntheses to produce complex final products. chemicalbook.com The synthesis process often involves protecting the amine, performing reactions on other parts of the molecule, and then deprotecting or further modifying the amino group. 4-methoxy-2-nitroaniline (B140478) is another important intermediate, synthesized from 4-methoxyaniline through acetylation, nitration, and hydrolysis, and is used in the production of pharmaceuticals like omeprazole. google.com Similarly, 3,4-dimethylaniline (B50824) is a crucial intermediate for pesticides and vitamins. google.com
The amino group of this compound can undergo a variety of reactions, including:
Alkylation and Acylation
Formation of amides and sulfonamides
Participation in coupling reactions
These reactions allow for the incorporation of the 4-methoxy-N,2-dimethylphenyl moiety into larger, more complex molecular frameworks. Research has shown that related secondary amines are valuable starting materials for synthesizing a wide array of important organic compounds. mdpi.comsemanticscholar.org
Applications in Polymerization Reactions (Potential Area of Study)
The field of polymer chemistry presents a potential area of study for this compound. Tertiary aromatic amines, particularly N,N-dimethylaniline and its derivatives, have been investigated as components of catalyst systems for the polymerization of acrylic monomers. google.com
Research has indicated that substituents on the aromatic ring of N,N-dialkyl aryl amines have a significant influence on the polymerization process. Specifically, electron-donating groups, such as the methoxy group present in this compound, have been shown to increase the total yield of the resulting polymer. google.com This suggests that this compound could potentially function as an effective accelerator or co-catalyst in certain free-radical polymerization reactions. Furthermore, N,N-dimethylaniline end-functional polymers have been utilized in photoinduced block copolymerization, highlighting the role of such moieties in advanced polymer synthesis. researchgate.net
Potential Role in Polymerization:
| Potential Application | Mechanism | Expected Advantage |
|---|---|---|
| Polymerization Accelerator | Acts as a co-catalyst with an initiator (e.g., a peroxide) to speed up the generation of free radicals at lower temperatures. | The electron-donating methoxy group could enhance the rate of decomposition of the initiator, leading to faster polymerization. google.com |
| Chain Transfer Agent | The molecule could potentially participate in chain transfer reactions, which can be used to control the molecular weight of the polymer. | The specific structure would influence the chain transfer constant, offering a way to tailor polymer properties. |
| Monomer Synthesis | Could serve as a precursor for the synthesis of functional monomers that are later incorporated into polymer chains. | Introduction of the 4-methoxy-N,2-dimethylanilino group into a polymer could impart specific properties like thermal stability or photoactivity. |
Further empirical research is required to validate these potential applications and to fully characterize the behavior of this compound in polymerization systems.
Utility in Ligand Design for Coordination Chemistry (Potential Area of Study)
Coordination chemistry, which studies compounds containing a central metal atom bonded to surrounding molecules or ions (ligands), is another promising area for the application of this compound. researchgate.netdigitellinc.com The design of ligands is crucial for developing new catalysts, materials, and sensors.
The structure of this compound contains a nitrogen atom with a lone pair of electrons that can coordinate to a metal center. The aromatic ring can also participate in π-bonding with certain metals. The substituents on the ring (methoxy and methyl groups) can influence the steric and electronic properties of the resulting metal complex, thereby tuning its reactivity, stability, and catalytic activity.
For example, the flexible, multimodal ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, which features a central aniline core, has been shown to form a variety of structures with different metal ions, including discrete complexes, dimers, and 1D coordination polymers. rsc.org This demonstrates the versatility of aniline-based scaffolds in creating diverse coordination architectures. Azo dyes derived from aniline derivatives have also been used as ligands to form complexes with various metal ions. researchgate.net
Potential Coordination Modes of this compound:
N-donor Ligand: The primary mode of coordination would likely be through the nitrogen atom's lone pair, acting as a simple monodentate ligand.
Component of a Polydentate Ligand: The molecule could be functionalized, for example, by adding other donor groups to the aromatic ring or the N-methyl group, to create a multidentate ligand capable of forming more stable chelate complexes with metal ions.
The study of this compound in coordination chemistry could lead to the development of novel catalysts for organic transformations or new materials with interesting magnetic or optical properties.
Analytical Methodologies for Detection, Quantification, and Purity Assessment
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 4-methoxy-N,2-dimethylaniline, providing the necessary separation from impurities, isomers, and other components in a mixture. Gas and liquid chromatography are the most prominently used techniques.
Gas Chromatography (GC) for Purity and Volatile Impurity Analysis
Gas chromatography is a powerful technique for assessing the purity of this compound and for identifying and quantifying volatile or semi-volatile impurities. The method involves vaporizing the sample and separating its components based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For aromatic amines, coupling GC with a mass spectrometer (GC-MS) is particularly effective, as it provides both high-resolution separation and definitive identification of eluted compounds based on their mass-to-charge ratio and fragmentation patterns.
In a typical GC-MS analysis, a fused silica (B1680970) capillary column is used for separation. epa.gov The quantitative analysis can be performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for trace-level impurities. For certain applications, such as air monitoring, derivatization of the amine with reagents like heptafluorobutyric anhydride (B1165640) may be employed to improve volatility and chromatographic performance. publisso.de
Table 1: Typical Gas Chromatography Parameters for Aromatic Amine Analysis
| Parameter | Condition/Value |
|---|---|
| Column Type | Fused silica capillary column (e.g., SE-54 or equivalent) epa.gov |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Temperature Program | Initial oven temperature held, then ramped to a final temperature to ensure elution of all components. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Mode (if applicable) | Selected Ion Monitoring (SIM) for trace analysis |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantification of this compound, especially in pharmaceutical formulations and environmental samples. researchgate.netnih.gov The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.
Reverse-phase HPLC (RP-HPLC) is most commonly used for aromatic amines. sielc.comnih.gov In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acid modifier like phosphoric or formic acid to ensure the analyte is in a consistent ionic state. sielc.com Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, which measures the absorbance of the analyte as it elutes from the column. nih.gov Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.
Table 2: Typical HPLC Parameters for Aromatic Amine Analysis
| Parameter | Condition/Value |
|---|---|
| Column | Reversed-phase C18 silica column nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture (isocratic or gradient) sielc.commdpi.com |
| Modifier | Phosphoric acid or Formic acid sielc.com |
| Flow Rate | 0.8 - 1.2 mL/min researchgate.net |
| Detection | UV-Vis or Photodiode Array (PDA) at a specific wavelength (e.g., 190-254 nm) nih.gov |
| Temperature | Ambient or controlled (e.g., 40 °C) mdpi.com |
Separation of Structural Isomers and Related Compounds
The separation of structural isomers is a significant analytical challenge due to their similar physicochemical properties. This compound has several potential isomers that may be present as impurities from the synthetic process. These include positional isomers, where the methyl and methoxy (B1213986) groups are at different positions on the aromatic ring, and isomers of the N-alkyl groups.
Successfully separating these closely related compounds requires high-resolution chromatographic methods. While high-efficiency HPLC and GC columns can resolve many isomers, complete separation can be difficult. epa.govresearchgate.net Advanced techniques such as Supercritical Fluid Chromatography (SFC) have proven effective for separating all six isomers of dimethylaniline without derivatization, demonstrating its potential for resolving complex mixtures of aromatic amine isomers. nih.gov SFC, when coupled with tandem mass spectrometry (SFC-MS/MS), provides both excellent separation and highly selective detection. nih.gov
Table 3: Potential Structural Isomers of this compound
| Isomer Name | Structural Difference from this compound |
|---|---|
| 3-methoxy-N,2-dimethylaniline | Methoxy group at position 3 instead of 4. |
| 5-methoxy-N,2-dimethylaniline | Methoxy group at position 5 instead of 4. |
| 4-methoxy-N,3-dimethylaniline | Ring methyl group at position 3 instead of 2. |
| 4-methoxy-N,N-dimethylaniline | Two methyl groups on the nitrogen; no methyl group on the ring. |
Spectroscopic Quantification Methods (e.g., UV-Vis Spectroscopy for Concentration Determination)
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of this compound in a solution, provided there are no interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
To perform a quantitative analysis, the wavelength of maximum absorbance (λmax) for this compound is first determined by scanning a dilute solution across a range of UV and visible wavelengths. For aromatic amines like N,N-dimethylaniline, the λmax is typically in the near-UV range. photochemcad.com A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance using this curve. In some cases, derivatization reactions that produce a colored complex can be used to shift the absorbance into the visible range and enhance sensitivity. nih.gov
Table 4: Representative UV Absorption Data for Related Aniline (B41778) Compounds
| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
|---|---|---|---|
| N,N-Dimethylaniline | 251 | 14,900 | Cyclohexane photochemcad.com |
| Aniline | 230 | 8,600 | Water |
Qualitative and Quantitative Analysis in Complex Mixtures
Analyzing this compound in complex matrices, such as industrial effluents, biological samples, or as a trace impurity in a drug substance, requires a combination of highly efficient separation and selective, sensitive detection. researchgate.net Hyphenated techniques, which couple a separation method with a spectroscopic detector, are essential for this purpose.
The gold standard for this type of analysis is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net This approach provides a two-dimensional analysis. First, the chromatographic component separates the this compound from other components in the mixture based on its retention time. Second, the mass spectrometer detects the separated compound, confirms its identity through its unique mass spectrum and fragmentation pattern (qualitative analysis), and measures its abundance (quantitative analysis). This combination allows for the confident identification and quantification of the target compound, even at very low levels and in the presence of a multitude of other substances. Sample preparation, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is a critical first step to isolate the analyte and remove interfering matrix components. publisso.denih.gov
Table 5: General Workflow for Analysis of this compound in a Complex Matrix
| Step | Description | Technique(s) |
|---|---|---|
| 1. Sample Preparation | Isolation of the analyte from the sample matrix and removal of interferences. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) nih.gov |
| 2. Chromatographic Separation | Separation of the target analyte from other compounds in the extract. | High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) |
| 3. Detection & Identification | Detection of the analyte as it elutes and confirmation of its chemical identity. | Mass Spectrometry (MS), Photodiode Array (PDA) |
| 4. Quantification | Measurement of the amount of the analyte present. | Integration of peak area and comparison against a calibration curve. |
Future research on this compound, a substituted aniline with potential applications in various chemical syntheses, is poised to explore several key areas. These include the development of more sustainable synthetic methodologies, the application of advanced analytical techniques for reaction monitoring, a deeper understanding of reaction mechanisms, the computational design of new derivatives, and the exploration of its role in novel advanced materials.
Q & A
Q. What are the most reliable synthetic routes for 4-methoxy-N,2-dimethylaniline in academic settings?
Methodology:
- Catalytic Methylation : Use Pt/C (0.3 mol%) with formic acid (3.0 equiv) and phenylsilane (5.0 equiv) in toluene. This method achieves 95% yield under mild conditions .
- Triflate Substitution : React 4-methoxyphenyl trifluoromethanesulfonate with dimethylamine in the presence of a palladium catalyst. Purify via column chromatography (n-pentane:EtOAc = 10:1) .
- Nitration Followed by Reduction : For derivatives, nitration of 4-methoxy-N-methylaniline with NaNO₂ in acetic acid/water yields nitro intermediates, which can be reduced to target amines .
Q. Table 1: Synthesis Method Comparison
Q. What safety protocols are critical when handling this compound?
Methodology:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods or well-ventilated areas to avoid inhalation of dust/fumes .
- Emergency Response : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15+ minutes .
Q. Table 2: Hazard Classification
| Hazard Type | Precautionary Measures | Reference |
|---|---|---|
| Skin Irritation (Cat. 2) | Gloves, lab coats | |
| Eye Irritation (Cat. 2) | Goggles, face shields | |
| Toxicity (STOT SE3) | Avoid inhalation, use ventilation |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodology:
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns and methyl/methoxy group integration .
- X-ray Crystallography : Resolve molecular geometry and confirm crystal packing effects (e.g., torsional angles) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches in amines, C-O in methoxy) .
Advanced Research Questions
Q. How do computational methods (DFT/HF) predict the electronic and structural properties of this compound?
Methodology:
- Geometry Optimization : Use B3LYP/6-31G(d) to calculate bond lengths and angles, validated against X-ray data (<0.01 Å deviation) .
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate behavior in polar solvents (e.g., dielectric constant ε = 78.4 for water) .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and charge transfer potential .
Q. Table 3: Computational Parameters
| Parameter | Method/Basis Set | Application | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d) | Molecular structure validation | |
| Solvent Interaction | PCM (Water) | Solvation energy prediction | |
| NMR Chemical Shifts | GIAO-HF/6-31G(d) | C shift correlation |
Q. What oxidative degradation pathways are observed for this compound?
Methodology:
- Oxidation with KMnO₄ : Forms quinone derivatives via electron-rich aromatic ring activation. Monitor reaction progress using TLC or HPLC .
- Mechanistic Insight : The methoxy group directs oxidation to the para position, while dimethylamine substituents stabilize intermediates .
- Byproduct Analysis : Use GC-MS to identify minor products (e.g., carboxylic acids from over-oxidation) .
Q. How does the substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?
Methodology:
- Meta vs. Para Reactivity : The methoxy group (strongly electron-donating) directs EAS to the para position, while dimethylamine acts as a weak ortho/para director .
- Competitive Studies : Compare nitration rates with analogs (e.g., N,N-dimethylaniline vs. 4-methoxy-N-methylaniline) to quantify substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
